molecular formula C14H18BFO4 B6297378 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester CAS No. 2555544-30-2

5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester

Cat. No.: B6297378
CAS No.: 2555544-30-2
M. Wt: 280.10 g/mol
InChI Key: CWIUIBXGMXGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C14H18BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, formyl, and methoxy groups, and the boronic acid is esterified with pinacol. This compound is used in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .

Properties

IUPAC Name

2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUIBXGMXGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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